In-Depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester
In-Depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-aspartinol 4-Benzyl Ester is a chiral building block of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of D-aspartic acid, it incorporates both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting group on the side-chain carboxyl group, with the alpha-carboxyl group having been reduced to a primary alcohol. This trifunctional nature makes it a versatile synthon for the introduction of a protected D-aspartinol moiety into more complex molecules, particularly in the synthesis of peptidomimetics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery.
Chemical Properties
Boc-D-aspartinol 4-Benzyl Ester is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 182748-72-7 |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Melting Point | 62-64 °C |
| Boiling Point (Predicted) | 467.4 ± 45.0 °C |
| Appearance | White to off-white solid |
| Storage Conditions | Sealed in a dry environment at 2-8 °C |
Synthesis and Experimental Protocols
The synthesis of Boc-D-aspartinol 4-Benzyl Ester is most commonly achieved through the reduction of the corresponding carboxylic acid, Boc-D-aspartic acid 4-benzyl ester. This selective reduction of the α-carboxylic acid to a primary alcohol, while preserving the benzyl ester on the side chain, is a key transformation. A general and reliable method for this conversion involves the use of a borane reducing agent.
Experimental Protocol: Reduction of Boc-D-aspartic acid 4-benzyl ester
This protocol outlines a representative procedure for the synthesis of Boc-D-aspartinol 4-Benzyl Ester from its carboxylic acid precursor.
Materials:
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Boc-D-aspartic acid 4-benzyl ester
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Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
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Anhydrous Tetrahydrofuran (THF)
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Methanol
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-aspartic acid 4-benzyl ester (1 equivalent) in anhydrous THF.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: To the cooled solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise via a syringe or dropping funnel. The addition should be slow to control the reaction temperature.
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Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
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Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
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Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Boc-D-aspartinol 4-Benzyl Ester.
Characterization
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. Key signals to expect in the ¹H NMR spectrum include those for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the protons of the aspartinol backbone.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Logical Workflow for Synthesis and Purification
The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis and purification of Boc-D-aspartinol 4-Benzyl Ester.
Caption: Synthetic workflow for Boc-D-aspartinol 4-Benzyl Ester.
Applications in Drug Discovery and Development
While specific signaling pathways involving Boc-D-aspartinol 4-Benzyl Ester are not extensively documented in publicly available literature, its structural motifs suggest significant potential in drug discovery. As a protected amino alcohol, it can be utilized in the synthesis of:
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Peptidomimetics: The replacement of an amide bond in a peptide backbone with a modified linkage can lead to compounds with improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation. The hydroxyl group of Boc-D-aspartinol 4-Benzyl Ester can serve as a handle for the formation of ester or ether linkages in peptidomimetic structures.
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Chiral Ligands: The defined stereochemistry of this molecule makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis.
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Novel Scaffolds: It can be incorporated into novel molecular scaffolds for the generation of compound libraries for high-throughput screening in drug discovery programs.
The general workflow for utilizing such a building block in a drug discovery context is depicted below.
